N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
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Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a complex organic compound that features both indole and thiazole moieties Indole derivatives are known for their significant biological activities, while thiazole rings are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring, exhibit significant biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which contain the thiazole ring, are known for their pharmacological properties.
Uniqueness
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the combination of both indole and thiazole moieties in its structure. This dual functionality may enhance its biological activity and therapeutic potential compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C22H23N3O2S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H23N3O2S/c1-14-21(15-4-6-17(26-2)7-5-15)25-22(28-14)23-11-10-16-13-24-20-12-18(27-3)8-9-19(16)20/h4-9,12-13,24H,10-11H2,1-3H3,(H,23,25) |
InChI Key |
XTNKEAPCLVVPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NCCC2=CNC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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